molecular formula C10H14O3 B072638 (2,2,3-Trimethyl-5-oxocyclopent-3-en-1-yl)acetic acid CAS No. 1130-49-0

(2,2,3-Trimethyl-5-oxocyclopent-3-en-1-yl)acetic acid

Cat. No. B072638
CAS RN: 1130-49-0
M. Wt: 182.22 g/mol
InChI Key: UJJNLVMCZZZXFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2,2,3-Trimethyl-5-oxocyclopent-3-en-1-yl)acetic acid, also known as TOCA, is a synthetic compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. TOCA is a cyclopentenone derivative that has shown promising results in various studies related to cellular signaling, inflammation, and cancer research.

Scientific Research Applications

Aromatization in Organic Synthesis

The compound 2,3,5-Trimethyl-4-oxo-cyclohex-2-en acetic acid, closely related to the target molecule, has been studied for its ability to undergo aromatization to form benzene acetic acid derivatives. This transformation is significant in the field of organic synthesis, specifically in the aromatization of aliphatic compounds (Baiocchi, Giannangeli, & Bonanomi, 1978).

Crystal Structure Analysis

The structural analysis of derivatives of (2,2,3-Trimethyl-5-oxocyclopent-3-en-1-yl)acetic acid, such as mesityl acetic acid derivatives, has been a subject of research. This involves examining their crystal structures, which contributes to a deeper understanding of molecular interactions and properties in material science (Zhou et al., 2010).

Synthesis of Bioactive Compounds

Research on the synthesis of esters of 2-(1,2,4-triazoles-3-iltio)acetic acids, which include compounds similar to (2,2,3-Trimethyl-5-oxocyclopent-3-en-1-yl)acetic acid, has been conducted. These compounds exhibit a range of biological activities like analgesic and anti-inflammatory properties and are intermediates for synthesizing other bioactive molecules (Salionov, 2015).

Development of Pharmaceuticals

The study of derivatives of this acid, such as alepraic acid, has implications in the development of new pharmaceuticals. These investigations can lead to the discovery of novel drug molecules and therapeutic agents (Abdel-Moety & Mangold, 1980).

properties

CAS RN

1130-49-0

Product Name

(2,2,3-Trimethyl-5-oxocyclopent-3-en-1-yl)acetic acid

Molecular Formula

C10H14O3

Molecular Weight

182.22 g/mol

IUPAC Name

2-(2,2,3-trimethyl-5-oxocyclopent-3-en-1-yl)acetic acid

InChI

InChI=1S/C10H14O3/c1-6-4-8(11)7(5-9(12)13)10(6,2)3/h4,7H,5H2,1-3H3,(H,12,13)

InChI Key

UJJNLVMCZZZXFW-UHFFFAOYSA-N

SMILES

CC1=CC(=O)C(C1(C)C)CC(=O)O

Canonical SMILES

CC1=CC(=O)C(C1(C)C)CC(=O)O

synonyms

2-oxo-3(delta)-4,5,5-trimethylcyclopentenylacetic acid
2-oxo-delta(3)-4,5,5-trimethylcyclopentenylacetic acid
OTMCPA

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2,2,3-Trimethyl-5-oxocyclopent-3-en-1-yl)acetic acid
Reactant of Route 2
(2,2,3-Trimethyl-5-oxocyclopent-3-en-1-yl)acetic acid
Reactant of Route 3
(2,2,3-Trimethyl-5-oxocyclopent-3-en-1-yl)acetic acid
Reactant of Route 4
(2,2,3-Trimethyl-5-oxocyclopent-3-en-1-yl)acetic acid
Reactant of Route 5
(2,2,3-Trimethyl-5-oxocyclopent-3-en-1-yl)acetic acid
Reactant of Route 6
(2,2,3-Trimethyl-5-oxocyclopent-3-en-1-yl)acetic acid

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